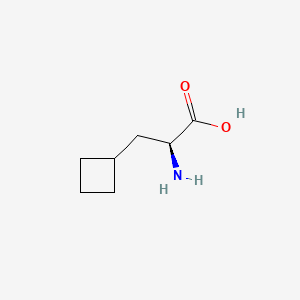

(S)-2-Amino-3-cyclobutylpropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For an amino acid, this could include reactions of the amino and carboxyl groups, as well as any reactions specific to the side chain .Physical And Chemical Properties Analysis

This includes properties such as solubility, melting point, boiling point, and pKa values. These properties can often be predicted based on the compound’s structure and functional groups .Wissenschaftliche Forschungsanwendungen

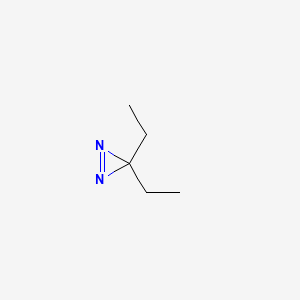

Peptide Synthesis and Modifications : The cycloaddition of azides to alkynes, including compounds like 2-azido-2-methylpropanoic acid, is significant in peptide synthesis. This process allows for the creation of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, which is crucial for solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

Synthesis Methods : Research has been conducted on synthesizing 3-cyclobutylpropanoic acid, which involves bromomethyl cyclobutane and diethyl malonate. This method is noted for its suitability for industrial production due to its conciseness and fewer reaction steps (Liu Xian-hua, 2010).

Medicinal Chemistry Applications : Squaric acid and its derivatives, including compounds with cyclobutane structures, are used in medicinal chemistry. They serve as non-classical bioisosteric replacements for functional groups like carboxylic acids and alpha-amino acids, and are being explored as nucleobase substitutes in nucleosides (Meijun Lu, Qing-Bin Lu, & Honek, 2017).

Biochemical Studies : Studies on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid have provided insights into its instability under physiological conditions and its role as an inhibitor of ACC deaminase, which is of interest in understanding enzymatic reactions involving cyclopropane functionalities (Cheng-hao Liu et al., 2015).

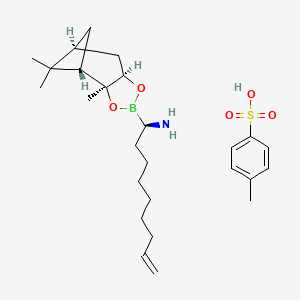

Biocatalysis in Drug Research : The biocatalysis of β-amino acids, such as S-3-amino-3-phenylpropionic acid, is significant in drug research. One study used Methylobacterium Y1-6 for the enantioselective production of S-APA, an intermediate of the drug S-dapoxetine (Yi Li et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-cyclobutylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGOJUDAJKUDAZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679470 | |

| Record name | 3-Cyclobutyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-cyclobutylpropanoic acid | |

CAS RN |

1201593-65-8 | |

| Record name | 3-Cyclobutyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)

![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)

![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)